An In-depth Technical Guide to 4-Piperidin-3-ylmethyl-phenol Hydrochloride: Core Properties and Research Considerations
An In-depth Technical Guide to 4-Piperidin-3-ylmethyl-phenol Hydrochloride: Core Properties and Research Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is a testament to the favorable physicochemical and pharmacokinetic properties it often imparts to a molecule, including enhanced basicity, structural flexibility, and improved membrane permeability.[1] When combined with a phenol group—a key pharmacophoric feature known for its ability to engage in crucial hydrogen bonding with biological targets like enzymes and receptors—the resulting molecule presents a compelling bifunctional entity for drug discovery.[1]
This guide focuses on 4-Piperidin-3-ylmethyl-phenol hydrochloride , a compound that marries these two critical moieties. While specific research on this particular isomer is limited in publicly accessible literature, its structural components suggest a rich potential for biological activity, particularly in neuropharmacology.[1] This document aims to provide a comprehensive technical overview by synthesizing available data, drawing logical inferences from structurally related compounds, and proposing field-proven methodologies for its synthesis, characterization, and biological evaluation. We will delve into its core properties, plausible synthetic routes, potential pharmacological applications, and the analytical workflows necessary to validate its identity and purity, thereby equipping researchers with the foundational knowledge to explore its therapeutic promise.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to any research and development endeavor. For 4-Piperidin-3-ylmethyl-phenol hydrochloride, the available data provides a solid starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO · HCl | |
| Molecular Weight | 227.73 g/mol | |
| Appearance | Solid | |
| SMILES String | Cl.N1CC(CCC1)Cc2ccc(cc2)O | |
| InChI Key | GSNBTANOZQDYOG-UHFFFAOYSA-N | |
| Storage Class | 11 - Combustible Solids |
Synthesis of 4-Piperidin-3-ylmethyl-phenol Hydrochloride: A Proposed Synthetic Workflow
An alternative, multi-step synthesis could commence from a protected 3-piperidone, proceeding through a Grignard reaction to introduce the phenolic moiety, followed by reduction and deprotection steps.[4] Below is a detailed, hypothetical protocol for the synthesis via the hydrogenation of a pyridine precursor.
Hypothetical Experimental Protocol: Synthesis via Catalytic Hydrogenation
Objective: To synthesize 4-Piperidin-3-ylmethyl-phenol hydrochloride from 3-(4-hydroxybenzyl)pyridine.
Materials:
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3-(4-hydroxybenzyl)pyridine
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10% Palladium on Carbon (Pd/C)
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Methanol (MeOH), anhydrous
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Hydrochloric acid (HCl) in diethyl ether or isopropanol
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Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis
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Hydrogenation apparatus (e.g., Parr hydrogenator)
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Filtration apparatus
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Rotary evaporator
Step-by-Step Methodology:
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Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 3-(4-hydroxybenzyl)pyridine (1 equivalent) in anhydrous methanol.
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Addition of Catalyst: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol%).
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Hydrogenation: Securely attach the reaction vessel to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and commence vigorous stirring. The reaction is typically monitored by the uptake of hydrogen.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
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Work-up and Filtration: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(piperidin-3-ylmethyl)phenol as a free base.
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Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent with stirring. The hydrochloride salt should precipitate out of the solution.
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Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Piperidin-3-ylmethyl-phenol hydrochloride.
Visualization of the Synthetic Workflow
Caption: A hypothetical signaling pathway for the modulation of monoamine neurotransmission.
Analytical Characterization: A Framework for Validation
Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of a synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Hypothetical Protocol for Analytical Characterization
Objective: To confirm the structure and purity of synthesized 4-Piperidin-3-ylmethyl-phenol hydrochloride.
Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The resulting spectrum should show characteristic peaks for the aromatic protons of the phenol ring, the methylene bridge, and the protons of the piperidine ring. The integration of these peaks should correspond to the number of protons in each environment.
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¹³C NMR: This will provide information on the number and types of carbon atoms in the molecule.
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-
Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is well-suited for this type of molecule.
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Analysis: The mass spectrum should display a molecular ion peak corresponding to the mass of the free base ([M+H]⁺) or the intact hydrochloride salt, confirming the molecular weight.
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-
High-Performance Liquid Chromatography (HPLC):
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Purpose: To assess the purity of the compound.
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., trifluoroacetic acid or formic acid) is a common choice.
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Detection: UV detection at a wavelength where the phenol chromophore absorbs (e.g., ~270-280 nm). A single, sharp peak would indicate high purity.
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-
Fourier-Transform Infrared (FTIR) Spectroscopy:
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This technique will provide information about the functional groups present in the molecule. Expect to see characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the piperidinium ion, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.
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Conclusion and Future Directions
4-Piperidin-3-ylmethyl-phenol hydrochloride represents a molecule of significant interest due to its combination of two pharmacologically important scaffolds. While specific data on this compound is sparse, this guide has provided a comprehensive framework based on established chemical principles and data from structurally related analogs. The proposed synthetic route is robust and amenable to laboratory-scale production, and the outlined analytical methods provide a clear path for structural verification and purity assessment.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its biological activities. Screening against a panel of CNS targets, including monoamine transporters and receptors, would be a logical first step in elucidating its pharmacological profile. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could provide valuable insights for the optimization of its potential therapeutic properties. The information presented herein serves as a foundational resource to stimulate and guide such future investigations.
References
- Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
- Boiteau, J.-G., & Musicki, B. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. U.S.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega, 8(4), 4287–4297.
-
Molecules. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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ResearchGate. (n.d.). Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3).... Retrieved from [Link]
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MDPI. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]
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Journal of Medicinal Chemistry. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
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Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-(3-Hydroxybenzyl)piperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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ChemMedChem. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
Sources
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- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]




